![molecular formula C11H15N3O2 B14012393 N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide CAS No. 7403-73-8](/img/structure/B14012393.png)
N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a hydrazinecarbonyl group attached to an ethyl chain, which is further connected to a phenyl-acetamide moiety. The presence of both hydrazine and phenyl groups in its structure makes it a versatile compound for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide typically involves the reaction of hydrazine with an appropriate acyl chloride or ester. One common method is to react hydrazine with 2-phenyl-acetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of hydrazones or primary amines.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
科学研究应用
N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the phenyl-acetamide moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxy-ethyl]carbamate: Similar in having a hydrazinecarbonyl group but differs in the presence of a tert-butyl and hydroxy-ethyl group.
N-((S)-1-Hydrazinocarbonyl-ethyl)-2-(4-methoxy-phenyl)-acetamide: Contains a methoxy-phenyl group instead of a phenyl group.
Uniqueness
N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide is unique due to its combination of hydrazine and phenyl-acetamide groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
7403-73-8 |
|---|---|
分子式 |
C11H15N3O2 |
分子量 |
221.26 g/mol |
IUPAC 名称 |
N-(1-hydrazinyl-1-oxopropan-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C11H15N3O2/c1-8(11(16)14-12)13-10(15)7-9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3,(H,13,15)(H,14,16) |
InChI 键 |
AIVATSUHQJPGDE-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NN)NC(=O)CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


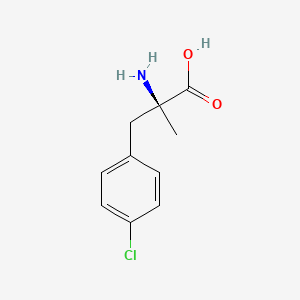
![5-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1h-pyrrolo[2,3-c]pyridine](/img/structure/B14012323.png)
![[(Z)-1,2-diphenylethenyl]sulfonylbenzene](/img/structure/B14012333.png)
![3-Iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine](/img/structure/B14012339.png)
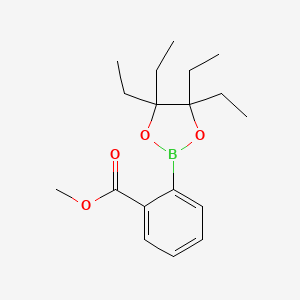
![2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol](/img/structure/B14012346.png)
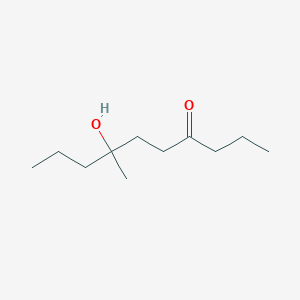
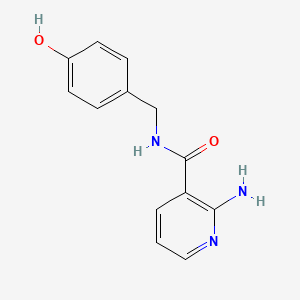
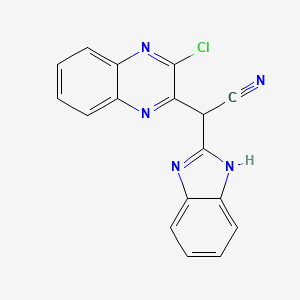
![1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14012377.png)
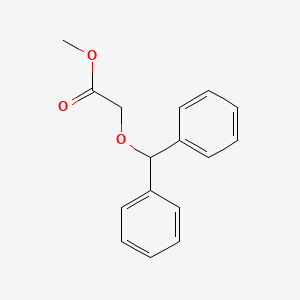
![Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B14012397.png)
![7-((4-Methylpiperazin-1-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14012405.png)

